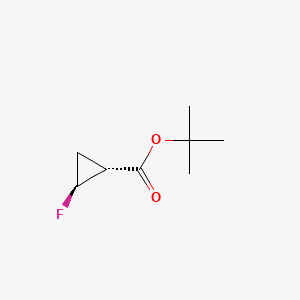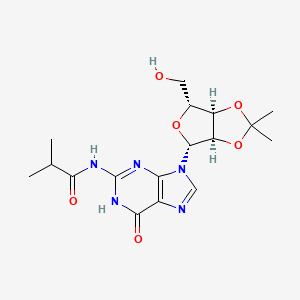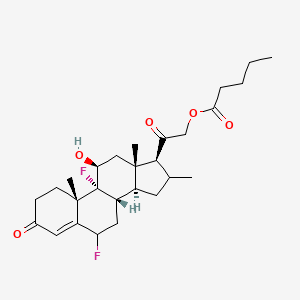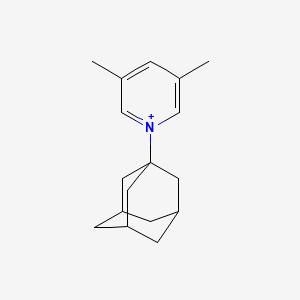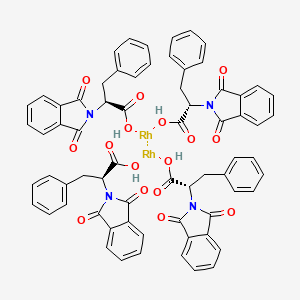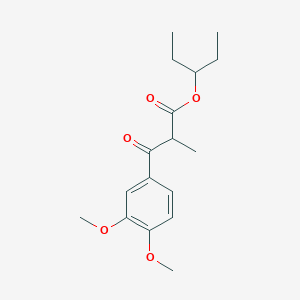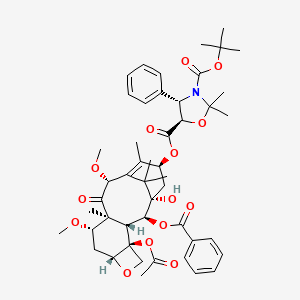
2-Methyl-6-(4-methylpiperidin-1-yl)pyrimidin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-6-(4-methylpiperidin-1-yl)pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(4-methylpiperidin-1-yl)pyrimidin-4-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:
Formation of the pyrimidine ring: This can be achieved through a ZnCl₂-catalyzed three-component coupling reaction involving functionalized enamines, triethyl orthoformate, and ammonium acetate.
Introduction of the piperidine moiety: The piperidine ring can be introduced through nucleophilic substitution reactions, often using reagents like trimethylsilyl cyanide (TMSCN) and triethylamine (TEA) in acetonitrile (ACN) under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.
化学反应分析
Types of Reactions
2-Methyl-6-(4-methylpiperidin-1-yl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like 3-chloroperbenzoic acid (mCPBA) in dichloromethane (DCM) at room temperature.
Reduction: Catalytic hydrogenation using Pd/C and hydrogen gas in methanol.
Substitution: Nucleophilic substitution reactions with reagents like TMSCN and TEA in ACN.
Common Reagents and Conditions
Oxidation: mCPBA, DCM, room temperature.
Reduction: Pd/C, hydrogen gas, methanol.
Substitution: TMSCN, TEA, ACN, reflux.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce fully saturated derivatives.
科学研究应用
2-Methyl-6-(4-methylpiperidin-1-yl)pyrimidin-4-amine has a wide range of scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing drugs with potential anticancer, antibacterial, and antiviral activities.
Pharmacology: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Materials Science: Pyrimidine derivatives are explored for their potential use in organic electronics and as building blocks for advanced materials.
作用机制
The mechanism of action of 2-Methyl-6-(4-methylpiperidin-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in critical biological pathways. For instance, pyrimidine derivatives are known to inhibit enzymes like tyrosine kinases and DNA topoisomerases, which play crucial roles in cell signaling and DNA replication .
相似化合物的比较
Similar Compounds
2-Amino-1-methyl-6-phenylimidazo(4,5-b)pyridine: This compound shares a similar pyrimidine core but differs in its substitution pattern and biological activity.
Piperine: A naturally occurring piperidine-based compound with antioxidant and anti-inflammatory properties.
Uniqueness
2-Methyl-6-(4-methylpiperidin-1-yl)pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrimidine core with a piperidine moiety makes it a versatile scaffold for drug design and other applications.
属性
分子式 |
C11H18N4 |
|---|---|
分子量 |
206.29 g/mol |
IUPAC 名称 |
2-methyl-6-(4-methylpiperidin-1-yl)pyrimidin-4-amine |
InChI |
InChI=1S/C11H18N4/c1-8-3-5-15(6-4-8)11-7-10(12)13-9(2)14-11/h7-8H,3-6H2,1-2H3,(H2,12,13,14) |
InChI 键 |
FFXPNNJHDXRYLI-UHFFFAOYSA-N |
规范 SMILES |
CC1CCN(CC1)C2=NC(=NC(=C2)N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-[9-[3-(3,5-Difluorophenyl)sulfanylpropyl]-5,6,7,8-tetrahydrocarbazol-3-yl]-3-methyl-1,2,4-oxadiazole](/img/structure/B13439009.png)
